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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B1679705

An In-depth Technical Guide to the Mechanism of Action of PF-562271

Introduction

PF-562271, also known as VS-6062, is a potent, orally bioavailable, and ATP-competitive small
molecule inhibitor.[1] It primarily targets Focal Adhesion Kinase (FAK) and, to a lesser extent,
the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] FAK is a non-receptor protein tyrosine
kinase that plays a crucial role in signaling pathways initiated by integrins and growth factors,
which are pivotal for cell migration, proliferation, survival, and angiogenesis.[3][4] Given that
FAK expression is frequently elevated in a wide range of human cancers, it has emerged as a
significant target for therapeutic intervention.[3][4] PF-562271 has been investigated in
preclinical models and has advanced into Phase | clinical trials for various solid tumors,
including pancreatic, head and neck, and prostate cancers.[5][6][7] This document provides a
comprehensive overview of the mechanism of action of PF-562271, supported by quantitative
data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

PF-562271 functions as a reversible, ATP-competitive inhibitor of FAK and PYK2.[2][8] It binds
directly to the ATP-binding cleft of the FAK kinase domain, forming key hydrogen bonds with
the main-chain atoms in the kinase hinge region.[6][9] This binding action prevents the
autophosphorylation of FAK at the tyrosine residue 397 (Y397), which is a critical step for its
activation.[4][7]

Inhibition of FAK and PYK2 disrupts downstream signaling cascades essential for tumor
progression. By blocking FAK, PF-562271 effectively impedes cell migration, proliferation, and
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survival.[1] One of the key pathways affected is the Protein Kinase B (PKB/Akt)/mammalian
Target of Rapamycin (mTOR) pathway, which is downregulated following treatment with PF-
562271.[1] The compound's action leads to cell cycle arrest, typically at the G1 phase, and can
induce apoptosis in cancer cells.[1][9] Furthermore, PF-562271 demonstrates anti-angiogenic
properties by blocking growth factor-stimulated blood vessel formation.[9]
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Caption: PF-562271 inhibits FAK and PYK2 signaling pathways.
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Quantitative Data

The inhibitory activity of PF-562271 has been quantified in various assays, demonstrating its

potency and selectivity.

Table 1- In Vitro Ki hibi -

Target Kinase IC50 (nM) Notes
Potent, ATP-competitive, and
FAK 15 S
reversible inhibition.[2][8][9]
Approximately 10-fold less
PYK2 13-14
potent than for FAK.[8][10]
Greater than 100-fold
CDK2/Cyclin E 30 selectivity against many other
kinases.[2][6]
) Selectivity observed against
CDK3/Cyclin E 47 ) )
various non-target kinases.[6]
] Selectivity observed against
CDK1/Cyclin B 58

various non-target kinases.[6]

Table 2: In Vitro Cellular Activity
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Cell Line/Assay IC50 Notes

Measured in inducible cell-
Phospho-FAK (Y397) Inhibition 5 - 30 nM based assays across various
cell lines.[4][6][8]

MV-4-11 (Human Leukemia) 0.2766 uM Cell viability assay.[8]
SW982 (Human Synovial o

0.3282 uM Cell viability assay.[8]
Sarcoma)
KM12 (Human Colon Cancer) 0.38557 uM Cell viability assay.[8]

_ _ Average across seven cell
Ewing Sarcoma Cell Lines

2.4 uM lines after 3 days of treatment.
(Avg.)

[2]

Dose-dependent inhibition of
PC3-M (Prostate Cancer) 3.3uM _ .
cell proliferation.[8]

Table 3: In Vivo Antitumor Efficacy

% Tumor Growth Inhibition

Tumor Model Dose

(TGI)
PC3M-luc-C6 (Prostate, s.c.) 25 mg/kg, PO, BID 62%
PC3-M (Prostate) 50 mg/kg, PO, BID 45%
BxPc3 (Pancreatic) 50 mg/kg, PO, BID 86%
BT474 (Breast) 25-50 mg/kg, BID 78% - 94%
LoVo (Colon) 25-50 mg/kg, BID 78% - 94%

Data compiled from multiple preclinical studies.[6][8][9][11]

Experimental Protocols & Methodologies

Detailed protocols for the key experiments that characterize the mechanism of action of PF-
562271 are summarized below.
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In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271
against purified kinase enzymes.

Methodology: Recombinant FAK and PYK2 enzymes are incubated with a peptide substrate
and ATP in the presence of varying concentrations of PF-562271. The kinase activity is
typically measured by quantifying the amount of phosphorylated substrate, often using
methods like radioisotope incorporation (33P-ATP) or fluorescence-based assays. The IC50
value is calculated by fitting the dose-response data to a sigmoidal curve. Selectivity is
assessed by running similar assays against a panel of other kinases.[2][8]

Cell-Based FAK Autophosphorylation Assay

Objective: To measure the inhibition of FAK autophosphorylation (p-FAK Y397) in a cellular
context.

Methodology: Human tumor cell lines (e.g., U87MG glioblastoma, PC-3 prostate) are
cultured and treated with a range of PF-562271 concentrations for a specified duration.[4]
Following treatment, cells are lysed, and the protein extracts are analyzed by Western blot or
ELISA using antibodies specific for total FAK and phosphorylated FAK (Y397). The signal
intensity of p-FAK is normalized to total FAK, and the IC50 is determined from the dose-
response curve.[4]

Cell Proliferation and Viability Assays

Objective: To assess the effect of PF-562271 on cancer cell growth.

Methodology: Cancer cell lines are seeded in multi-well plates and treated with serial
dilutions of PF-562271 for 3-5 days.[2] Cell viability is measured using colorimetric assays
such as MTT or MTS, or by using reagents that measure ATP content (e.g., CellTiter-Glo).
The results are used to calculate the IC50 for cell growth inhibition.[8]

In Vivo Xenograft Tumor Models

Objective: To evaluate the antitumor efficacy of PF-562271 in a living organism.
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e Methodology: Human cancer cells (e.g., PC3M-luc-C6, 143B osteosarcoma) are
subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[11][12]
Once tumors reach a palpable size (e.g., ~100 mm3), the mice are randomized into treatment
and vehicle control groups.[12] PF-562271 is administered orally (p.o.), typically twice daily
(BID).[11][12] Tumor volume is measured regularly with calipers. For metastatic models,
bioluminescent imaging (BLI) is often used to track disease progression.[3][11] At the end of
the study, tumors are excised, weighed, and may be used for further analysis like
immunohistochemistry to assess biomarkers such as cell proliferation (Ki-67), apoptosis
(TUNEL), and microvessel density (CD31).[12]
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Caption: Simplified workflow for a preclinical in vivo xenograft study.
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Effects on the Tumor Microenvironment

Beyond its direct effects on tumor cells, PF-562271 also modulates the tumor
microenvironment. Studies in pancreatic cancer models have shown that treatment with PF-
562271 leads to a significant reduction in tumor-associated macrophages and cancer-
associated fibroblasts (CAFs).[13][14] This alteration of the stromal composition correlates with
decreased tumor cell proliferation and is a distinct mechanism compared to traditional
chemotherapies like gemcitabine, which do not show similar effects on these stromal cells.[13]
[14]
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Caption: Logical relationship of PF-562271's multifaceted antitumor effects.

Conclusion

PF-562271 is a selective and potent inhibitor of FAK and PYK2, acting through ATP-competitive
binding to disrupt key signaling pathways involved in cancer progression. Its mechanism of
action encompasses the direct inhibition of tumor cell proliferation, survival, and migration, as
well as the modulation of the tumor microenvironment by reducing stromal cell populations and
angiogenesis. The comprehensive preclinical data supports FAK as a valuable therapeutic
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target, and PF-562271 represents a significant tool for investigating the clinical potential of FAK
inhibition in the treatment of advanced solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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